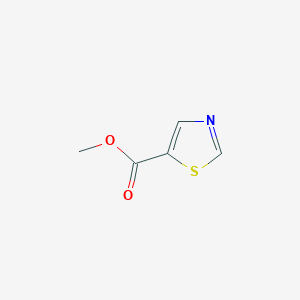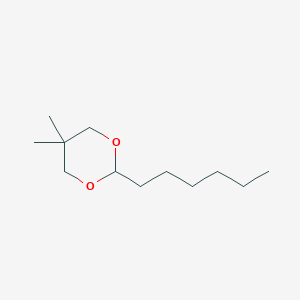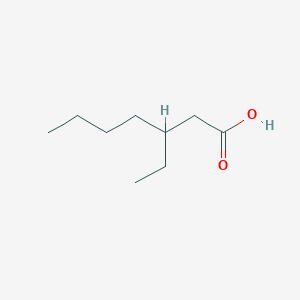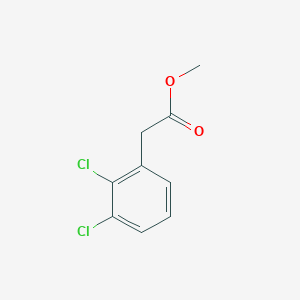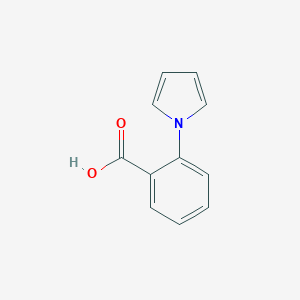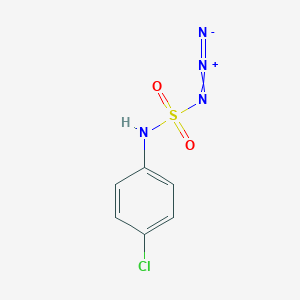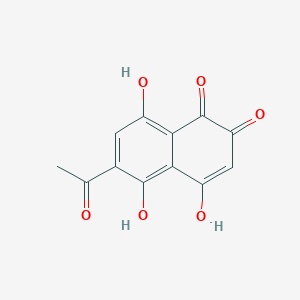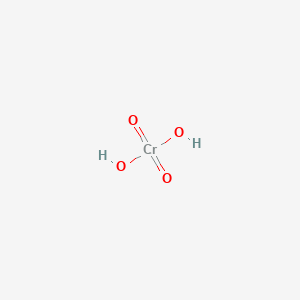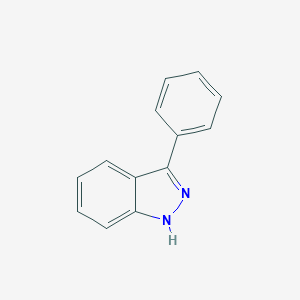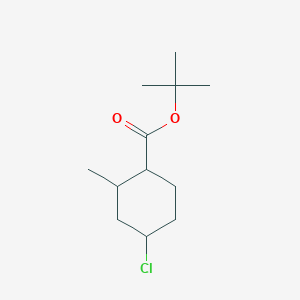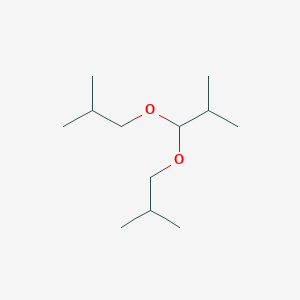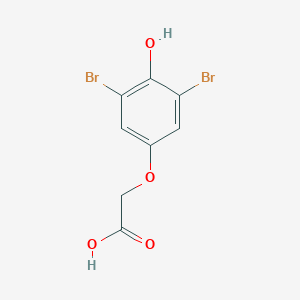![molecular formula C6H6N2O2S B076063 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione CAS No. 13591-06-5](/img/structure/B76063.png)
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrrolo[1,2-c]imidazole family of compounds, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, it has been reported to exhibit antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione in lab experiments is its potential antitumor activity. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for cancer therapy. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. Additionally, research could be conducted on its potential as an antioxidant and its effects on other physiological processes.
Métodos De Síntesis
The synthesis of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been reported in the literature. One method involves the reaction of 2-cyanoacetamide with thiourea in the presence of a base, followed by cyclization with an aldehyde. Another method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of thiourea and a base, followed by cyclization.
Aplicaciones Científicas De Investigación
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial, antifungal, and antiviral activity.
Propiedades
Número CAS |
13591-06-5 |
|---|---|
Nombre del producto |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
Fórmula molecular |
C6H6N2O2S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11) |
Clave InChI |
BCIFEPDUHRNYRJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
SMILES canónico |
C1CC(=O)N2C1C(=O)NC2=S |
Sinónimos |
1H-Pyrrolo[1,2-c]imidazole-1,5(6H)-dione,tetrahydro-3-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





